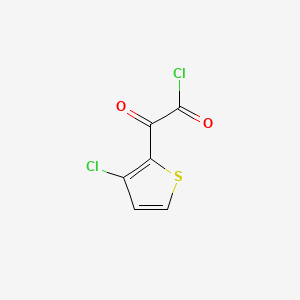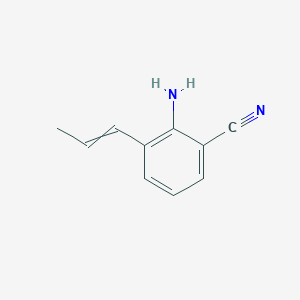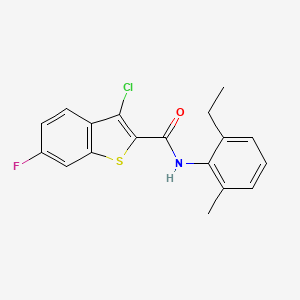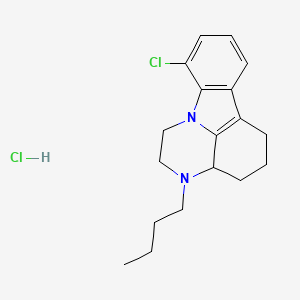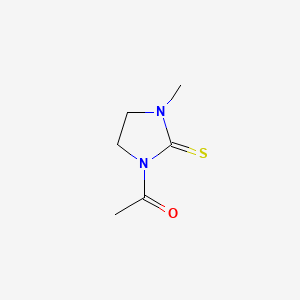
2-Imidazolidinethione, 1-acetyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinethione, 1-acetyl-3-methyl- is an organosulfur compound with the molecular formula C6H10N2OS It is a derivative of imidazolidinethione, characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atoms of the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1-acetyl-3-methyl- typically involves the reaction of imidazolidine-2-thione with acetic anhydride and methyl iodide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Imidazolidine-2-thione+Acetic Anhydride+Methyl Iodide→2-Imidazolidinethione, 1-acetyl-3-methyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione, 1-acetyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form imidazolidine derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidinethione derivatives.
Scientific Research Applications
2-Imidazolidinethione, 1-acetyl-3-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Imidazolidinethione, 1-acetyl-3-methyl- involves its interaction with various molecular targets. The sulfur atom in the compound can form coordination bonds with metal ions, making it an effective ligand. Additionally, the acetyl and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinethione: The parent compound without the acetyl and methyl groups.
1,3-Dihydroimidazol-2-one: A similar compound with an oxygen atom instead of sulfur.
Ethylene thiourea: Another thiourea derivative with similar properties.
Uniqueness
2-Imidazolidinethione, 1-acetyl-3-methyl- is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups with the imidazolidinethione core provides distinct chemical properties that are not observed in the parent compound or other similar derivatives.
Properties
CAS No. |
60546-76-1 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-(3-methyl-2-sulfanylideneimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H10N2OS/c1-5(9)8-4-3-7(2)6(8)10/h3-4H2,1-2H3 |
InChI Key |
WJAFILONZSXFET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


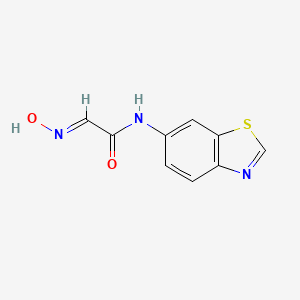
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
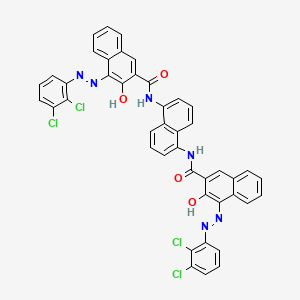
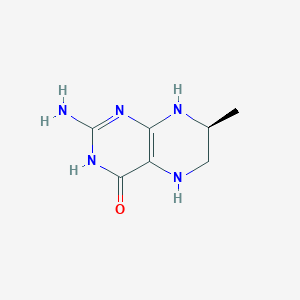
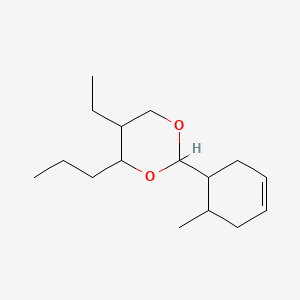

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

